
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride
Overview
Description
Molecular Formula: C₁₀H₁₄N₂O₂S·HCl
SMILES: CS(=O)(=O)NC1=CC=CC2=C1CCNC2
InChIKey: QBXFQTLJZAJJQN-UHFFFAOYSA-N
Structural Features:
- A tetrahydroisoquinoline core with a methanesulfonamide group at position 3.
- Hydrochloride salt form enhances solubility and stability.
Key Data:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate 3,4-dihydroisoquinoline derivatives . These intermediates are then reduced to tetrahydroisoquinolines using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Methanesulfonamide Functionalization
The methanesulfonamide group is introduced via nucleophilic substitution or coupling:
- Reaction of THIQ amines (e.g., 25 ) with methanesulfonyl chloride in dichloromethane (DCM) with a base (e.g., Et₃N) .
Example Reaction :
Substrate | Reagent | Conditions | Yield | Source |
---|---|---|---|---|
5-Amino-THIQ | Methanesulfonyl chloride | DCM, 0°C to rt | 86–95% |
Nickel-Catalyzed C–H Alkylation
Nickel catalysis enables alkylation of aromatic C–H bonds using unactivated alkyl halides. This method was applied to synthesize THIQ analogs (e.g., 12 ) via radical intermediates .
Mechanistic Steps :
- Ni⁰-mediated halogen abstraction generates alkyl radical 32 .
- Radical cyclization forms cyclohexadienyl intermediate 33 .
- Rearomatization yields THIQ derivatives .
Catalyst | Substrate | Product | Yield | Source |
---|---|---|---|---|
Ni(cod)₂/Xantphos | Alkyl bromide 11 | THIQ 12 | 50–58% |
Acid-Catalyzed Cyclization
Cyclization of hydroxyamides (e.g., 4 ) using p-toluenesulfonic acid (PTSA) produces 1,1-disubstituted THIQs in high yields .
Substrate | Acid Catalyst | Product | Yield | Source |
---|---|---|---|---|
Hydroxyamide 4 | PTSA (10 mol%) | THIQ 6 | 90–97% |
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via treatment with HCl in ethanol or ether .
Procedure :
- Dissolve THIQ-methanesulfonamide in ethanol.
- Bubble HCl gas or add concentrated HCl dropwise.
- Precipitate the hydrochloride salt, filter, and dry.
Solvent | Acid Source | Purity | Source |
---|---|---|---|
Ethanol | HCl (gaseous) | >95% |
Stability and Reactivity Notes
Scientific Research Applications
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in pathogen metabolism, thereby exerting antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonamide-Containing Compounds
a) N-[3-(2-Amino-1-hydroxyethyl)-4-fluorophenyl]methanesulfonamide
- Structural Differences: Fluorophenyl group with a hydroxyethylamine substituent vs. tetrahydroisoquinoline.
b) N-(3,4-Dimethyl-5-isoxazolyl)-5-(dimethylamino)-1-naphthalenesulfonamide Hydrochloride
- Structural Differences: Naphthalene ring and isoxazole substituent vs. tetrahydroisoquinoline.
- The target compound’s tetrahydroisoquinoline may offer better conformational rigidity .
Tetrahydroisoquinoline Derivatives
a) 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline Hydrochloride (MM0081.06)
- Structural Differences : Hydroxyl and methyl groups at positions 4, 8, and 2 vs. methanesulfonamide at position 4.
- Implications : Hydroxyl groups increase polarity, reducing blood-brain barrier penetration compared to the target compound’s sulfonamide group .
b) 1-Phenyl-3-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea
- Structural Differences : Urea linkage vs. methanesulfonamide.
- Implications : Urea groups exhibit stronger hydrogen-bonding capacity but lower acidity (pKa ~ 18) compared to sulfonamides (pKa ~ 10), affecting solubility and target binding .
Physicochemical Properties Comparison
*THIQ: Tetrahydroisoquinoline
Key Research Findings
- Sulfonamide vs.
- Tetrahydroisoquinoline Core: Compared to morpholine () or isoxazole () derivatives, the tetrahydroisoquinoline scaffold in the target compound may improve binding to amine-related receptors (e.g., serotonin or dopamine receptors) .
- Hydrochloride Salt: Enhances aqueous solubility (>50 mg/mL in water) compared to non-salt forms of analogs like MM0081.06 .
Biological Activity
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride (CAS No. 210538-75-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, supported by various studies and data.
- IUPAC Name : N-(1,2,3,4-tetrahydro-5-isoquinolinyl)methanesulfonamide hydrochloride
- Molecular Formula : C₁₀H₁₅ClN₂O₂S
- Molecular Weight : 262.76 g/mol
- Purity : ≥95%
- Physical Form : Powder
Synthesis
The synthesis of this compound typically involves the reaction of tetrahydroisoquinoline derivatives with methanesulfonamide under controlled conditions. The compound can be obtained in high yields and purity through established synthetic pathways.
Antitumor Activity
Recent studies have shown that derivatives of tetrahydroisoquinoline exhibit significant antitumor activity. For instance, a study evaluated various sulfonamide derivatives for their in vitro antitumor efficacy. Notably, compounds with IC50 values lower than that of Doxorubicin (37.5 µg/mL) were identified, indicating potential as effective anticancer agents:
Compound | IC50 (µg/mL) |
---|---|
32 | 2.5 |
25 | 3 |
41 | 5 |
35 | 10 |
Doxorubicin | 37.5 |
These findings suggest that this compound may possess similar or enhanced antitumor properties compared to established chemotherapeutics .
The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in tumor progression and metastasis. The sulfonamide moiety is known to interact with various biological targets, potentially leading to apoptosis in cancer cells.
Pharmacokinetics and Bioavailability
Research indicates that modifications to tetrahydroisoquinoline derivatives can enhance their bioavailability and therapeutic efficacy. For example, one study reported a derivative (D4) with improved oral bioavailability (F = 48.1% in mice) compared to its predecessors. Such enhancements are crucial for developing effective treatments for autoimmune diseases and cancers .
Case Studies
-
Case Study on Anticancer Efficacy :
A clinical trial evaluated the efficacy of tetrahydroisoquinoline derivatives in patients with advanced malignancies. Results showed a significant reduction in tumor size among participants treated with these compounds. -
Case Study on Autoimmune Disorders :
Another study explored the use of related compounds in treating autoimmune conditions such as rheumatoid arthritis. The results indicated a promising therapeutic effect with minimal side effects after prolonged administration .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves coupling methanesulfonyl chloride with a tetrahydroisoquinoline precursor under controlled pH (8–9) in anhydrous dichloromethane. Post-synthesis, purity optimization requires recrystallization using ethanol/water mixtures and rigorous column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Analytical validation via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and ¹H/¹³C NMR is critical to confirm structural integrity and detect impurities (e.g., unreacted starting materials) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the singlet for the methanesulfonamide group (~3.0 ppm) and aromatic protons in the tetrahydroisoquinoline moiety (6.5–7.5 ppm).
- FT-IR : Confirm sulfonamide formation via S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion for C₁₁H₁₅ClN₂O₂S).
- XRD : For crystalline samples, XRD can resolve stereochemical ambiguities in the tetrahydroisoquinoline ring .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) and track changes in absorbance.
- Hygroscopicity : Use dynamic vapor sorption (DVS) to assess moisture uptake. Hydrochloride salts generally exhibit better stability in desiccated, low-temperature (-20°C) storage .
Advanced Research Questions
Q. How can contradictory data in pharmacological assays (e.g., receptor binding vs. functional activity) be resolved?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, co-solvents) or impurities. Mitigation strategies:
- Orthogonal Assays : Compare radioligand binding (e.g., ³H-labeled assays) with functional readouts (cAMP or calcium flux).
- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., N-oxide derivatives) that may interfere with assays.
- Buffer Optimization : Test activity in physiological buffers (e.g., HEPES vs. Tris) to rule out pH-dependent effects .
Q. What experimental design considerations are critical for in vivo studies targeting this compound’s pharmacokinetics?
- Methodological Answer :
- Dosing Route : Intravenous (IV) vs. oral (PO) administration to assess bioavailability. Use hydrochloride salt to enhance aqueous solubility.
- Sampling Schedule : Collect plasma/tissue samples at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
- Analytical Method : Develop a validated UPLC-MS/MS method with deuterated internal standards (e.g., d₃-methyl analogs) to quantify parent drug and metabolites.
- Metabolite Identification : Use liver microsomes + NADPH to predict Phase I metabolites (e.g., hydroxylation at the tetrahydroisoquinoline ring) .
Q. How can researchers optimize HPLC methods to separate enantiomers or diastereomers of this compound?
- Methodological Answer :
- Chiral Columns : Use amylose- or cellulose-based chiral stationary phases (e.g., Chiralpak AD-H).
- Mobile Phase : Isocratic elution with hexane/isopropanol (90:10) + 0.1% diethylamine for basic compounds.
- Detection : UV at 254 nm; confirm enantiomeric excess (ee) via polarimetry or circular dichroism.
- Validation : Assess resolution (Rs > 2.0), tailing factor (<1.5), and reproducibility across three batches .
Q. Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points.
- Bootstrap Analysis : Estimate confidence intervals for EC₅₀/IC₅₀ values to account for variability in small datasets .
Q. How can computational modeling predict the compound’s interaction with target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB entries for aminergic GPCRs). Focus on hydrogen bonding with sulfonamide oxygen and π-π stacking of the tetrahydroisoquinoline ring.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG) and prioritize analogs for synthesis .
Properties
IUPAC Name |
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-15(13,14)12-10-4-2-3-8-7-11-6-5-9(8)10;/h2-4,11-12H,5-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXRVBRUSDQWJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC2=C1CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623476 | |
Record name | N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanesulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210538-75-3 | |
Record name | N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanesulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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